molecular formula C11H11N3O4S2 B2578055 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid CAS No. 329271-68-3

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid

Cat. No. B2578055
CAS RN: 329271-68-3
M. Wt: 313.35
InChI Key: ZCYFHIOHNFQBFX-UHFFFAOYSA-N
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Description

“1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H11N3O4S2 and a molecular weight of 313.35 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthesis process can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the reaction of L-proline with chloroacetyl chloride was followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .


Molecular Structure Analysis

The molecular structure of “1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a benzothiadiazolylsulfonyl group and a carboxylic acid group .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions. For instance, it can efficiently explore the pharmacophore space due to sp3-hybridization . The carboxylic acid group can be converted to a chlorosulfite intermediate, making it a better leaving group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.35 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid and its derivatives have been synthesized and studied for their potential in various scientific applications. Patel, Agravat, and colleagues conducted a series of studies on pyridine derivatives involving benzothiadiazole, focusing on their synthesis and antimicrobial activities. They demonstrated the synthesis of compounds like 2-[4-(substituted benzothiazol-2-yl)aminosulfonylanilino]pyridine-3-carboxylic acids and their subsequent transformation into acid chlorides. These compounds were noted for their significant antibacterial activity, suggesting a potential application in antimicrobial drug development (Patel & Agravat, 2007) (Patel et al., 2009).

Synthesis and Prediction of Biological Activity

Kharchenko and colleagues developed novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. They performed a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, predicting the biological activity of the synthesized compounds. This research emphasizes the compound's potential in creating new bioactive substances (Kharchenko et al., 2008).

Fluorescence Emission and Photophysical Properties

Mancilha et al. studied the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles, focusing on the photophysical properties of the resulting complexes. They discovered that the complexes were fluorescent in solution at room temperature, indicating potential applications in fluorescence-based technologies (Mancilha et al., 2011).

Safety and Hazards

The compound is classified as an irritant . Further safety and hazard information is not specified in the available resources.

properties

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c15-11(16)8-4-2-6-14(8)20(17,18)9-5-1-3-7-10(9)13-19-12-7/h1,3,5,8H,2,4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYFHIOHNFQBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid

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